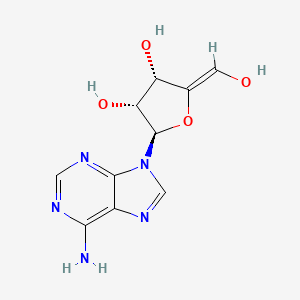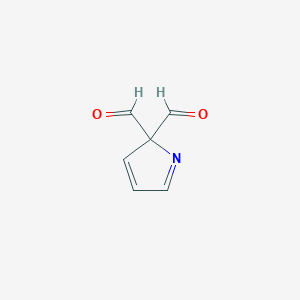
2H-Pyrrole-2,2-dicarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Pyrrole-2,2-dicarbaldehyde is a heterocyclic organic compound with a pyrrole ring structure It is characterized by the presence of two aldehyde groups attached to the second carbon of the pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyrrole-2,2-dicarbaldehyde typically involves the intermediate formation of 2,5-bis(1,3-benzodithiol-2-yl)pyrroles, followed by hydrolysis with mercury(II) oxide and 35% aqueous tetrafluoroboric acid in dimethyl sulfoxide. This method yields the desired compound in overall yields ranging from 43% to 65% .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scalable synthesis techniques that ensure high yield and purity. The use of catalytic processes and optimized reaction conditions is crucial for industrial applications.
化学反応の分析
Types of Reactions: 2H-Pyrrole-2,2-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions typically yield alcohol derivatives.
Substitution: Electrophilic substitution reactions are common, particularly at the carbon atoms adjacent to the nitrogen atom in the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, sulfonyl chlorides, and acyl chlorides are used under mild to moderate conditions.
Major Products:
Oxidation: Pyrrole-2,2-dicarboxylic acid.
Reduction: Pyrrole-2,2-dimethanol.
Substitution: Various substituted pyrrole derivatives depending on the reagents used.
科学的研究の応用
2H-Pyrrole-2,2-dicarbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It is used in the production of dyes, pigments, and other functional materials.
作用機序
The mechanism by which 2H-Pyrrole-2,2-dicarbaldehyde exerts its effects involves interactions with various molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications that affect their activity. The compound’s reactivity with biological molecules makes it a valuable tool in biochemical research .
類似化合物との比較
Pyrrole-2-carboxaldehyde: Similar structure but with only one aldehyde group.
Pyrrole-2,5-dicarbaldehyde: Contains aldehyde groups at the second and fifth positions.
Pyrrole-2-carboxylic acid: An oxidized derivative with a carboxylic acid group.
Uniqueness: 2H-Pyrrole-2,2-dicarbaldehyde is unique due to the presence of two aldehyde groups on the same carbon, which imparts distinct reactivity and potential for forming complex molecular structures. This makes it particularly valuable in synthetic organic chemistry and materials science .
特性
分子式 |
C6H5NO2 |
|---|---|
分子量 |
123.11 g/mol |
IUPAC名 |
pyrrole-2,2-dicarbaldehyde |
InChI |
InChI=1S/C6H5NO2/c8-4-6(5-9)2-1-3-7-6/h1-5H |
InChIキー |
DAEQKMXDUZDXNJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(N=C1)(C=O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


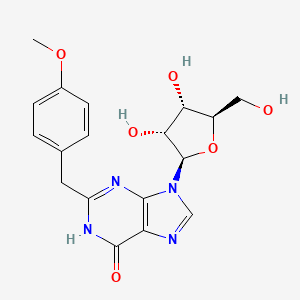
![3-Hydroxy-7-phenylfuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12904675.png)
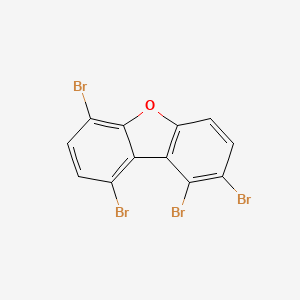
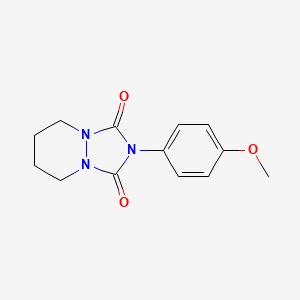
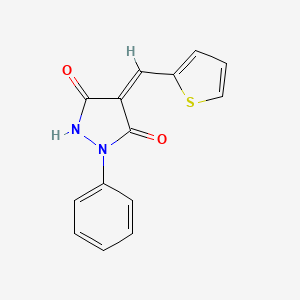
methanone](/img/structure/B12904710.png)
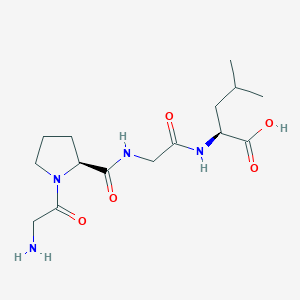
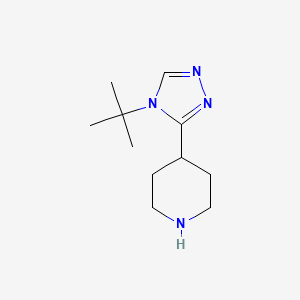

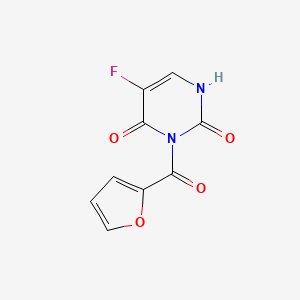


![4-Chloro-5-[(4-methylphenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12904763.png)
